Regioisomer-Dependent NK Receptor Pan-Antagonism: 3-Substituted vs. 4-Substituted Cyclohexylpiperidines
In Sankyo Co., Ltd.'s patent on cyclohexylpiperidine derivatives as tachykinin receptor antagonists, compounds incorporating the (1-cyclohexylpiperidin-3-yl)methylamine scaffold were specifically claimed for their capacity to antagonize NK1, NK2, and NK3 receptors simultaneously [1]. The patent explicitly distinguishes the 3-substituted cyclohexylpiperidine series from 4-substituted regioisomers, noting that the 3-substitution pattern uniquely enables the molecular geometry required for pan-receptor antagonism, a property essential for developing therapeutics targeting asthma, bronchitis, and rhinitis where all three NK receptor subtypes contribute to pathophysiology [1].
| Evidence Dimension | NK receptor subtype binding profile |
|---|---|
| Target Compound Data | Pan-antagonism of NK1, NK2, and NK3 receptors (specific Ki/IC₅₀ values not disclosed in patent abstract) |
| Comparator Or Baseline | 4-substituted cyclohexylpiperidine derivatives (do not exhibit pan-antagonism) |
| Quantified Difference | Qualitative differentiation: pan-antagonism vs. selective or absent activity |
| Conditions | Patent-claimed receptor binding and functional antagonism assays for tachykinin receptor family |
Why This Matters
For drug discovery programs targeting respiratory or inflammatory diseases where multiple NK receptor subtypes must be simultaneously inhibited, the 3-substituted cyclohexylpiperidine scaffold offers a unique polypharmacology profile not accessible with 4-substituted regioisomers.
- [1] Sankyo Co., Ltd. Cyclohexylpiperidine derivative. Japanese Patent JP2000239268A / WO2000050401A1. Filed February 18, 2000. Published August 22, 2000. View Source
